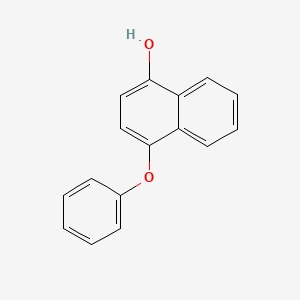

4-Phenoxynaphthalen-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

84219-65-8 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

4-phenoxynaphthalen-1-ol |

InChI |

InChI=1S/C16H12O2/c17-15-10-11-16(14-9-5-4-8-13(14)15)18-12-6-2-1-3-7-12/h1-11,17H |

InChI Key |

VCTMBSPXQPELSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenoxynaphthalen 1 Ol

Direct Phenoxy-Naphthol Coupling Strategies

Direct coupling methods offer an efficient route to 4-Phenoxynaphthalen-1-ol by forming the aryl ether bond in a single step. These reactions typically involve the coupling of a naphthol derivative with a phenyl halide or its equivalent, facilitated by a transition metal catalyst. Key starting materials for these routes would be 4-halo-1-naphthols (e.g., 4-bromo-1-naphthol) and phenol (B47542), or 1,4-dihydroxynaphthalene (B165239) and a phenyl halide.

Copper-Catalyzed Ullmann-Type Aryl Etherification

The Ullmann condensation is a classical and widely used method for the formation of diaryl ether bonds, utilizing a copper catalyst. researchgate.netrsc.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures. researchgate.netchemicalbook.com Modern variations have introduced the use of ligands to facilitate the reaction under milder conditions, improving yields and substrate scope. acs.org

The synthesis of 4-Phenoxynaphthalen-1-ol via an Ullmann-type reaction would likely involve the coupling of 4-bromo-1-naphthol with phenol. A copper(I) salt, such as CuI, is a common catalyst, often used in conjunction with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenol. acs.org The reaction is typically carried out in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). acs.org The addition of ligands, such as phenanthroline or diamine derivatives, can chelate to the copper center, increasing its catalytic activity and allowing the reaction to proceed at lower temperatures.

Table 1: Representative Conditions for Copper-Catalyzed Ullmann-Type Etherification Note: This table represents typical conditions for Ullmann ether synthesis; specific data for the synthesis of 4-Phenoxynaphthalen-1-ol is not explicitly available in the searched literature.

| Catalyst System | Base | Solvent | Temperature (°C) | Ligand (if any) |

| CuI | K₂CO₃ | DMF | 120-150 | N,N'-dimethylethylenediamine |

| Cu₂O | Cs₂CO₃ | NMP | 100-130 | Phenanthroline |

| Copper Powder | K₃PO₄ | Pyridine | 150-200 | None |

Palladium-Catalyzed Buchwald-Hartwig Ether Synthesis

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed alternative to the Ullmann reaction for diaryl ether synthesis. chemicalbook.comsigmaaldrich.com This methodology is known for its high functional group tolerance, milder reaction conditions, and the use of well-defined catalytic systems. chemicalbook.comgoogle.com The reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol, using a palladium catalyst, a phosphine (B1218219) ligand, and a base. sigmaaldrich.com

For the synthesis of 4-Phenoxynaphthalen-1-ol, a plausible Buchwald-Hartwig approach would couple 4-bromo-1-naphthol with phenol. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand. A variety of specialized ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, RuPhos), have been developed to enhance the efficiency of these couplings. epo.org A strong base, commonly sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to facilitate the reaction, which is usually conducted in an inert solvent like toluene (B28343) or dioxane. epo.org

Table 2: Typical Components for a Buchwald-Hartwig Etherification Reaction Note: This table outlines general conditions for Buchwald-Hartwig C-O coupling; specific application to 4-Phenoxynaphthalen-1-ol synthesis is based on established principles.

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 |

| Pd(PPh₃)₄ | (none) | Cs₂CO₃ | Toluene | 100-120 |

Other Transition Metal-Mediated C-O Bond Formation

While copper and palladium are the most common catalysts for diaryl ether synthesis, other transition metals have also been explored for C-O bond formation. Nickel-catalyzed cross-coupling reactions, for instance, have emerged as a more cost-effective alternative to palladium. researchgate.net These reactions can proceed via mechanisms similar to the Buchwald-Hartwig coupling and often employ similar types of ligands and bases. Iron and cobalt-based catalysts have also been investigated for C-H activation and arylation reactions, which could potentially be adapted for C-O bond formation, though examples are less common for diaryl ether synthesis. researchgate.net

Multi-Step Synthetic Pathways from Precursor Molecules

Multi-step syntheses provide an alternative approach to 4-Phenoxynaphthalen-1-ol, allowing for greater control over regioselectivity and the introduction of various functional groups. These pathways often start from readily available naphthalene (B1677914) derivatives and involve sequential functionalization steps.

Regioselective Functionalization of Naphthol Scaffolds

The regioselective synthesis of substituted naphthalenes is a well-established field in organic chemistry. orgsyn.org Starting from 1-naphthol (B170400), direct phenoxylation at the C4 position is challenging due to the directing effects of the hydroxyl group, which typically favor electrophilic substitution at the C2 and C4 positions, often leading to mixtures.

A more controlled approach involves the introduction of a directing group or a halogen at the C4 position of the 1-naphthol scaffold. For example, the bromination of 1-naphthol can yield 4-bromo-1-naphthol. rsc.org This halogenated intermediate can then be subjected to a transition metal-catalyzed cross-coupling reaction, such as the Ullmann or Buchwald-Hartwig reactions described above, to introduce the phenoxy group with high regioselectivity. The hydroxyl group of the 4-bromo-1-naphthol may require protection (e.g., as a methyl or benzyl (B1604629) ether) prior to the coupling reaction to prevent self-coupling or other side reactions, followed by a deprotection step to yield the final product.

Transformations of Substituted Phenoxy or Naphthyl Ethers

An alternative multi-step strategy begins with the synthesis of a diaryl ether that already contains the core phenoxy-naphthyl linkage, followed by functional group interconversion to install the hydroxyl group at the desired position.

One plausible pathway starts with 1,4-naphthoquinone (B94277), a readily available starting material. The reaction of 1,4-naphthoquinone with phenol can lead to the formation of 2-phenoxy-1,4-naphthoquinone. Subsequent reduction of the quinone moiety would yield the corresponding hydroquinone, 2-phenoxy-1,4-dihydroxynaphthalene. A regioselective dehydroxylation or a protection-deprotection sequence would then be necessary to obtain the target 4-Phenoxynaphthalen-1-ol.

Another route could involve the nucleophilic aromatic substitution of a leaving group at the C4 position of a 1-methoxynaphthalene (B125815) derivative with phenoxide, followed by demethylation to reveal the C1 hydroxyl group. The success of this approach would depend on the activation of the C4 position towards nucleophilic attack.

Photochemical Route to Phenoxynaphthols (e.g., Photodecarbonylation Precursors)

Photochemical reactions utilize light energy to access excited states of molecules, enabling transformations that are often difficult or impossible to achieve through thermal methods. This approach offers a powerful tool for constructing complex molecular architectures with high degrees of efficiency and selectivity. nih.gov

One potential photochemical strategy for synthesizing the naphthol core involves the photoenolization/Diels-Alder (PEDA) reaction. This method can be used to construct naphthol and naphthalene scaffolds from ortho-tolualdehyde derived dienes. A hypothetical precursor containing a phenoxy group could undergo an intramolecular PEDA reaction, followed by aromatization, to yield a phenoxy-substituted naphthol.

Another relevant photochemical approach is the ring-closure of styrene-enes to produce aryldihydronaphthalene derivatives. nih.gov A carefully designed substrate incorporating a phenoxy substituent could potentially undergo a similar photochemical cyclization to form the core naphthalene ring system. The resulting dihydronaphthalene could then be oxidized to the desired naphthol.

While direct photodecarbonylation of a precursor like a phenoxynaphthoyl derivative to yield 4-Phenoxynaphthalen-1-ol is a conceptually plausible route, specific examples in the literature for this transformation are scarce. However, the principles of photochemistry suggest that with the appropriate precursor design, light-induced reactions could offer a novel and direct entry to phenoxynaphthol structures.

Novel Synthetic Route Development

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single synthetic operation without the need for isolating intermediates. rsc.orgresearchgate.net This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. youtube.com Similarly, one-pot syntheses combine multiple reaction steps in a single vessel, which may involve the sequential addition of reagents. researchgate.netajgreenchem.comfrontiersin.org

The synthesis of substituted naphthalenes has been achieved through various cascade strategies. For instance, a fluoride-induced cascade reaction of lactol silyl (B83357) ethers has been used to create 1,2,3,4-tetrasubstituted naphthalenes in a regioselective manner. rsc.orgresearchgate.net Another powerful method involves the generation of aryne intermediates, which can undergo cycloaddition with 2-pyrones to form multisubstituted naphthalenes. rsc.org A three-aryne cascade strategy has also been developed for the rapid construction of naphthalene products. acs.org

For the specific synthesis of 4-Phenoxynaphthalen-1-ol, a one-pot, multi-component approach could be envisioned. Such a reaction might involve the condensation of a phenol, an aldehyde, and an amide or urea (B33335) derivative in the presence of a suitable catalyst. researchgate.netajgreenchem.com While many reported examples focus on the synthesis of amidoalkyl naphthols, the adaptation of this methodology using a phenoxy-substituted starting material could provide a direct route to the target compound. The key advantage of these methods is their operational simplicity and the ability to build molecular complexity rapidly from simple precursors.

| Strategy | Key Features | Potential for 4-Phenoxynaphthalen-1-ol Synthesis | Reference |

|---|---|---|---|

| Fluoride-Induced Cascade | Regioselective synthesis of tetrasubstituted naphthalenes from lactol silyl ethers. | Applicable if a phenoxy-substituted precursor can be synthesized. | rsc.orgresearchgate.net |

| Aryne Cycloaddition | Formation of multisubstituted naphthalenes from arynes and 2-pyrones. | Could be used to construct the phenoxynaphthalene core in one step. | rsc.org |

| Multi-Component Reaction | One-pot synthesis of amidoalkyl naphthols from aldehydes, 2-naphthol, and amides. | Adaptable by using phenoxy-substituted starting materials. | researchgate.netajgreenchem.com |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages over traditional batch processing. These include enhanced safety due to smaller reaction volumes, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for straightforward scaling and automation.

The synthesis of naphthol derivatives has been successfully demonstrated using flow chemistry. For example, a library of β-naphthols was efficiently constructed through a tandem Friedel–Crafts reaction in a continuous flow system, with residence times as short as 160 seconds. This rapid and scalable method highlights the potential of flow chemistry for the production of naphthol-based compounds.

A key transformation in the synthesis of 4-Phenoxynaphthalen-1-ol is the formation of the diaryl ether bond, traditionally accomplished via the Ullmann condensation. wikipedia.org The Ullmann reaction typically requires high temperatures and stoichiometric amounts of copper, which can be challenging to manage in batch reactors. scielo.org.mxnih.govarkat-usa.org Implementing the Ullmann condensation in a flow reactor could offer significant benefits. The precise temperature control in a flow system could minimize side reactions, while the improved mixing could enhance reaction rates. Furthermore, the use of packed-bed reactors containing a heterogeneous copper catalyst could facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.

| Parameter | Advantage in Flow Chemistry | Relevance to Diaryl Ether Synthesis |

|---|---|---|

| Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Important for high-temperature reactions like the Ullmann condensation. |

| Temperature Control | Superior heat exchange allows for precise temperature management. | Can improve selectivity and reduce byproduct formation. |

| Scalability | Production can be increased by running the system for longer periods. | Facilitates transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Allows for unattended operation and high-throughput screening of reaction conditions. | Enables rapid optimization of catalyst, solvent, and temperature for the C-O coupling step. |

Atom Economy and Sustainability in 4-Phenoxynaphthalen-1-ol Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing environmental impact. ekb.eg Atom economy is a key metric in this regard, measuring the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org

Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant waste. The Ullmann condensation, for example, while effective for forming the C-O bond in 4-Phenoxynaphthalen-1-ol, typically involves a copper catalyst and a base, which are not incorporated into the final product and contribute to the waste stream. wikipedia.orgscielo.org.mxmdpi.com

Cascade Reactions: By combining multiple transformations into a single step, cascade reactions eliminate the need for intermediate workups and purifications, reducing solvent usage and waste generation. Addition and cycloaddition reactions, which are often components of cascade sequences, are inherently atom-economical.

One-Pot Syntheses: Like cascade reactions, one-pot procedures reduce waste by minimizing the number of separate reaction and purification steps. researchgate.net Many multi-component reactions are designed to be highly atom-efficient.

Flow Chemistry: Flow systems can contribute to sustainability by enabling the use of immobilized catalysts that can be easily recovered and reused. The precise control over reaction conditions can also lead to higher yields and selectivities, further reducing waste. rsc.org

By designing synthetic routes that prioritize atom economy and incorporate sustainable practices, the environmental footprint of producing complex molecules like 4-Phenoxynaphthalen-1-ol can be significantly reduced. The development of catalytic, solvent-free, and energy-efficient processes is crucial for the future of sustainable chemical manufacturing. ekb.egresearchgate.net

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 4 Phenoxynaphthalen 1 Ol

Mechanistic Studies of Phenolic Hydroxyl Group Reactivity

The hydroxyl group attached to the naphthalene (B1677914) ring is a primary site of chemical transformations. Its reactivity is influenced by the electron-donating nature of the oxygen lone pairs and the aromatic character of the naphthalene system.

The oxygen atom of the phenolic hydroxyl group in 4-phenoxynaphthalen-1-ol possesses lone pairs of electrons, rendering it nucleophilic. However, direct nucleophilic substitution at the sp2-hybridized carbon of the naphthalene ring is generally unfavorable under standard SN1 and SN2 conditions, which are characteristic of sp3-hybridized carbons. Instead, the hydroxyl group itself can act as a nucleophile.

Upon deprotonation with a suitable base to form the corresponding phenoxide, the nucleophilicity of the oxygen is significantly enhanced. This phenoxide can then participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. The mechanism of this reaction is typically SN2, involving a backside attack by the phenoxide on the alkyl halide.

Table 1: Comparison of SN1 and SN2 Reaction Pathways for Alkylation of 4-Phenoxynaphthalen-1-ol

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate | Tertiary alkyl halides are preferred. | Methyl and primary alkyl halides are preferred. |

| Nucleophile | Weak nucleophiles are effective. | A strong nucleophile (the phenoxide) is required. |

| Intermediate | A carbocation intermediate is formed. | A single transition state is involved. |

| Stereochemistry | Leads to a racemic mixture of products. | Results in an inversion of stereochemistry. |

| Solvent | Polar protic solvents are favored. | Polar aprotic solvents are favored. |

For the alkylation of 4-phenoxynaphthalen-1-ol, the SN2 pathway is the predominant mechanism due to the strong nucleophilicity of the phenoxide and the typical use of primary or secondary alkyl halides.

The oxygen atom of the hydroxyl group can also react with electrophiles. Protonation of the hydroxyl group by a strong acid yields an oxonium ion, which is a key step in acid-catalyzed reactions.

Alkylation of the hydroxyl group can be achieved under basic conditions, as described in the SN2 mechanism above. This reaction leads to the formation of an ether. Another important electrophilic reaction at the oxygen is acylation, where the hydroxyl group attacks an acyl halide or anhydride to form an ester. This reaction is often catalyzed by a base to deprotonate the phenol (B47542) and increase its nucleophilicity.

Phenols are susceptible to oxidation, and 4-phenoxynaphthalen-1-ol is expected to follow this trend. Oxidation can proceed through various mechanisms, often involving radical intermediates and leading to the formation of quinoid structures. The presence of the hydroxyl group on the naphthalene ring makes it analogous to 1-naphthol (B170400) in its oxidation behavior.

One common class of reagents used for the oxidation of phenols are hypervalent iodine compounds. researchgate.net For instance, the oxidation of 1-naphthol with reagents like o-iodoxybenzoic acid (IBX) typically proceeds regiospecifically to furnish the corresponding ortho-quinone (1,2-naphthoquinone). researchgate.net In contrast, other hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (BTI), can lead to the formation of the para-quinone (1,4-naphthoquinone). researchgate.net

The mechanism of oxidation with hypervalent iodine reagents generally involves the formation of an aryloxyiodonium(III) intermediate. This is followed by an intramolecular nucleophilic attack, which can be a one-step or a two-step process involving an oxenium ion. researchgate.net

Table 2: Predicted Products of Oxidation of 4-Phenoxynaphthalen-1-ol

| Oxidizing Agent | Predicted Major Product |

| o-Iodoxybenzoic Acid (IBX) | 4-Phenoxy-1,2-naphthoquinone |

| Bis(trifluoroacetoxy)iodobenzene (BTI) | 4-Phenoxy-1,4-naphthoquinone |

The formation of radical intermediates is also a possibility, especially in the presence of single-electron oxidants. The initial step would be the formation of a phenoxyl radical, which can then undergo further reactions, including dimerization or reaction with other species.

Reactivity of the Naphthalene Core

The naphthalene core of 4-phenoxynaphthalen-1-ol is an aromatic system that can undergo substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the hydroxyl and phenoxy substituents.

Both the hydroxyl (-OH) and the phenoxy (-OPh) groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution. The hydroxyl group is a stronger activating group than the phenoxy group. In naphthalene systems, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7).

In 4-phenoxynaphthalen-1-ol, the hydroxyl group is at the C1 position and the phenoxy group is at the C4 position. The powerful activating effect of the hydroxyl group will strongly direct incoming electrophiles to the ortho (C2) and para (C4) positions. Since the C4 position is already substituted, the primary site for electrophilic attack is expected to be the C2 position. The phenoxy group at C4 will also direct ortho to its position (C3 and C5), but its influence is weaker than that of the hydroxyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Phenoxynaphthalen-1-ol

| Electrophilic Reaction | Predicted Major Product |

| Nitration (HNO3/H2SO4) | 2-Nitro-4-phenoxynaphthalen-1-ol |

| Halogenation (Br2, FeBr3) | 2-Bromo-4-phenoxynaphthalen-1-ol |

| Friedel-Crafts Acylation (RCOCl, AlCl3) | 2-Acyl-4-phenoxynaphthalen-1-ol |

The stability of the intermediate carbocation (arenium ion) is a key factor in determining the regioselectivity. Attack at the C2 position allows for resonance stabilization where the positive charge can be delocalized onto the oxygen atom of the hydroxyl group, which is a highly stabilizing interaction.

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems like naphthalene. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.

The 4-phenoxynaphthalen-1-ol molecule itself is not a good candidate for SNAr reactions. Both the hydroxyl and phenoxy groups are electron-donating, making the naphthalene ring electron-rich and thus, not susceptible to nucleophilic attack. Furthermore, there is no inherent good leaving group on the naphthalene core.

For SNAr to be a possibility, the molecule would need to be modified. For instance, if a nitro group (a strong EWG) were introduced onto the ring and a good leaving group (like a halide) were present at an appropriate position, then nucleophilic aromatic substitution could potentially occur.

Hydrogenation and Aromatization Processes

The hydrogenation of 4-Phenoxynaphthalen-1-ol involves the addition of hydrogen atoms across the double bonds of the naphthalene ring system. This process typically requires a catalyst, such as platinum, palladium, or nickel, and is conducted under a hydrogen atmosphere. The reaction can proceed in a stepwise manner, initially reducing one of the aromatic rings to a tetralin derivative. The specific outcome of the hydrogenation is dependent on the reaction conditions, including temperature, pressure, and the choice of catalyst.

Under forcing conditions, both aromatic rings of the naphthalene core can be saturated. Conversely, aromatization, or dehydrogenation, is the reverse process, leading to the formation of the fully aromatic naphthalene system from a partially or fully saturated precursor. This is often achieved by heating the substrate with a catalyst like palladium on carbon in the absence of a hydrogen source.

Reactivity of the Phenoxy Moiety

The phenoxy moiety of 4-Phenoxynaphthalen-1-ol introduces a secondary site for chemical modification, distinct from the naphthalene core. The reactivity of this phenyl ring and the connecting ether linkage are of significant interest.

The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution. The oxygen atom of the ether linkage is an activating group and an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. This is due to the ability of the oxygen's lone pairs to donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during the substitution. byjus.comyoutube.com

Common electrophilic substitution reactions include:

Nitration: Reaction with nitric acid, typically in the presence of a sulfuric acid catalyst, introduces a nitro group (-NO2) onto the phenyl ring.

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can occur, often with a Lewis acid catalyst. byjus.com Due to the activating nature of the ether, this reaction can sometimes proceed even without a catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

The table below summarizes the expected major products for the electrophilic substitution on the phenoxy ring of 4-Phenoxynaphthalen-1-ol.

| Reagents | Electrophile | Major Products |

| HNO₃, H₂SO₄ | NO₂⁺ | 4-(2-Nitrophenoxy)naphthalen-1-ol and 4-(4-Nitrophenoxy)naphthalen-1-ol |

| Br₂, FeBr₃ | Br⁺ | 4-(2-Bromophenoxy)naphthalen-1-ol and 4-(4-Bromophenoxy)naphthalen-1-ol |

| CH₃Cl, AlCl₃ | CH₃⁺ | 4-(2-Methylphenoxy)naphthalen-1-ol and 4-(4-Methylphenoxy)naphthalen-1-ol |

The ether linkage in 4-Phenoxynaphthalen-1-ol is generally stable but can be cleaved under harsh conditions. Strong acids, such as hydroiodic acid or hydrobromic acid, can protonate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by the halide ion. This results in the formation of a phenol and a halogenated naphthalene derivative.

Rearrangement reactions of aryl ethers, such as the Fries rearrangement or the Claisen rearrangement (for allyl aryl ethers), are also known. While a direct Fries rearrangement of 4-Phenoxynaphthalen-1-ol is not typical, analogous rearrangements in similar systems suggest that under certain catalytic conditions (e.g., with Lewis acids), migration of the phenyl group could potentially occur.

Photochemical and Thermal Reaction Mechanisms

The response of 4-Phenoxynaphthalen-1-ol to light and heat can induce a variety of chemical transformations, driven by the absorption of energy and the subsequent electronic and vibrational excitations.

Upon absorption of ultraviolet (UV) radiation, 4-Phenoxynaphthalen-1-ol is promoted to an electronically excited state. This excited molecule can then undergo several processes, including fluorescence, phosphorescence, non-radiative decay, or photochemical reaction. Potential UV-induced transformations could involve cleavage of the ether bond to form radical species or rearrangements within the aromatic system.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules that undergo a specific transformation divided by the number of photons absorbed by the system. Determining the quantum yield involves careful measurement of the light intensity and the extent of the reaction, often using actinometry. For a molecule like 4-Phenoxynaphthalen-1-ol, the quantum yields for processes like photodissociation or photoisomerization would provide valuable insight into the primary photochemical pathways.

The study of excited state dynamics concerns the processes that occur immediately following the absorption of a photon. For aromatic molecules, these dynamics are often incredibly fast, occurring on the femtosecond to picosecond timescale. ucl.ac.ukhw.ac.uk

Upon excitation, the molecule can relax through various pathways:

Internal Conversion: A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀).

Intersystem Crossing: A non-radiative transition between electronic states of different multiplicities (e.g., S₁ → T₁).

Fluorescence: Radiative decay from a singlet excited state to the ground state (S₁ → S₀).

Phosphorescence: Radiative decay from a triplet excited state to the ground state (T₁ → S₀).

The specific pathways and their rates are influenced by the molecular structure and the solvent environment. rsc.orgrsc.org For 4-Phenoxynaphthalen-1-ol, the presence of the hydroxyl and phenoxy groups, as well as the extended π-system of the naphthalene core, will all influence the energies of the excited states and the efficiencies of the different relaxation channels. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved fluorescence, are key experimental methods for probing these ultrafast processes. rsc.org

The table below outlines the primary photophysical relaxation pathways available to an excited molecule like 4-Phenoxynaphthalen-1-ol.

| Process | Initial State | Final State | Nature | Timescale |

| Internal Conversion | Sₙ | Sₙ₋₁ | Non-radiative | Femtoseconds to Picoseconds |

| Vibrational Relaxation | S₁(v>0) | S₁(v=0) | Non-radiative | Picoseconds |

| Fluorescence | S₁ | S₀ | Radiative | Nanoseconds |

| Intersystem Crossing | S₁ | T₁ | Non-radiative | Picoseconds to Nanoseconds |

| Phosphorescence | T₁ | S₀ | Radiative | Microseconds to Seconds |

Stereochemical Aspects of 4-Phenoxynaphthalen-1-ol Reactions

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research focused on the stereochemical aspects of 4-Phenoxynaphthalen-1-ol. The structure of 4-Phenoxynaphthalen-1-ol does not possess a traditional chiral center, which is a carbon atom attached to four different substituents. Consequently, it is an achiral molecule and does not exhibit enantiomerism based on point chirality.

However, the possibility of atropisomerism, a type of axial chirality, could be considered due to the presence of the naphthalene and phenyl rings connected by an ether linkage. Atropisomerism arises from restricted rotation around a single bond, which can lead to the existence of stable, separable enantiomers if the rotational barrier is sufficiently high. nih.gov In diaryl ethers, the energy barrier to rotation around the C-O-C bond can be influenced by the steric bulk of the substituents ortho to the ether linkage.

In the case of 4-Phenoxynaphthalen-1-ol, the substituents ortho to the ether linkage on the naphthalene ring are a hydrogen atom and a hydroxyl group, and on the phenyl ring, two hydrogen atoms. The relatively small size of these substituents suggests that the energy barrier for rotation around the C-O bond is likely to be low, allowing for free rotation at ambient temperatures. This would preclude the isolation of stable atropisomers under normal conditions.

A thorough search of the scientific literature did not yield any studies that have investigated or reported the existence of atropisomerism in 4-Phenoxynaphthalen-1-ol. Furthermore, there is no published data on enantioselective or diastereoselective reactions involving this compound, which would be indicative of stereochemical control or the presence of stable stereoisomers.

Given the lack of specific research and data, a detailed discussion on the stereochemical aspects of reactions involving 4-Phenoxynaphthalen-1-ol cannot be provided at this time. The compound is generally treated as an achiral molecule in the context of its known reactions and applications. Further research would be necessary to definitively determine the rotational barrier and the potential for atropisomerism or other stereochemical phenomena in this molecule.

Derivatization Strategies and Advanced Chemical Transformations of 4 Phenoxynaphthalen 1 Ol

Functionalization of the Phenolic Hydroxyl

The hydroxyl group at the C1 position of the naphthalene (B1677914) ring is a primary site for chemical modification, allowing for the introduction of various functional groups through well-established and novel synthetic methodologies.

Esterification and Etherification Reactions

The phenolic hydroxyl of 4-phenoxynaphthalen-1-ol can be readily converted into esters and ethers, thereby altering its steric and electronic characteristics.

Esterification is a fundamental reaction that transforms the hydroxyl group into an ester moiety. This is typically achieved by reacting the naphthol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. The Fischer esterification, which involves heating the naphthol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this transformation. The reaction is an equilibrium process, and strategies to drive it to completion include using an excess of one reactant or removing water as it is formed.

| Reactant | Catalyst/Conditions | Product | Yield (%) |

| Acetic Anhydride | Pyridine | 4-Phenoxynaphthalen-1-yl acetate | >95 |

| Benzoyl Chloride | Triethylamine, DCM | 4-Phenoxynaphthalen-1-yl benzoate | High |

| Propionic Acid | H₂SO₄ (cat.), Toluene (B28343), reflux | 4-Phenoxynaphthalen-1-yl propionate | Moderate |

This table is illustrative and based on general esterification principles of phenols.

Etherification , the conversion of the hydroxyl group to an ether, is commonly carried out via the Williamson ether synthesis. This method involves the deprotonation of the naphtholic proton with a base, such as sodium hydride or a carbonate, to form a nucleophilic naphthoxide salt. This salt is then reacted with an alkyl halide or another suitable electrophile to form the corresponding ether. The choice of base and solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetone | 1-Methoxy-4-phenoxynaphthalene |

| Benzyl (B1604629) Bromide | NaH | DMF | 1-(Benzyloxy)-4-phenoxynaphthalene |

| Ethyl Tosylate | Cs₂CO₃ | Acetonitrile | 1-Ethoxy-4-phenoxynaphthalene |

This table is illustrative and based on general etherification principles of phenols.

Silylation and Other Protecting Group Strategies

To facilitate selective reactions at other positions of the molecule, the phenolic hydroxyl group often needs to be temporarily masked with a protecting group. Silylation is a common and effective strategy for this purpose.

Silylation involves the conversion of the hydroxyl group into a silyl (B83357) ether. This is typically achieved by reacting 4-phenoxynaphthalen-1-ol with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine. The resulting silyl ethers are generally stable under a variety of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. The steric bulk of the silyl group can be tuned to control its stability and ease of removal.

| Silylating Agent | Base | Key Features of Protecting Group |

| Trimethylsilyl chloride (TMSCl) | Imidazole | Easily introduced and removed; sensitive to mild acid. |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | More sterically hindered; greater stability to a wider pH range. |

| Triisopropylsilyl chloride (TIPSCl) | Triethylamine | Very bulky; offers high stability. |

This table outlines common silyl protecting groups and their general characteristics.

Other protecting groups for phenols include acetates and benzyl ethers, as mentioned in the previous sections. The choice of a specific protecting group is dictated by the planned subsequent reaction steps and the need for orthogonal deprotection strategies, where one protecting group can be removed without affecting another.

Metal Complexation through the Hydroxyl Group

The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons that can coordinate with metal ions, leading to the formation of metal complexes. The deprotonated naphthoxide is an even stronger ligand. This property allows 4-phenoxynaphthalen-1-ol to act as a ligand in coordination chemistry.

The formation of such complexes can influence the electronic properties of the entire molecule and can be a strategy to introduce new catalytic or material properties. For instance, transition metal complexes of naphthol derivatives have been investigated for their potential applications in catalysis and as pigments. The synthesis of these complexes typically involves the reaction of the naphthol derivative with a metal salt, often in the presence of a base to facilitate deprotonation of the hydroxyl group. The geometry and stability of the resulting complex depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Transformations on the Naphthalene Ring System

The naphthalene ring of 4-phenoxynaphthalen-1-ol is susceptible to electrophilic substitution and can be functionalized using modern cross-coupling methodologies, enabling the introduction of a wide range of substituents.

Direct Halogenation, Nitration, and Sulfonation

The electron-rich nature of the naphthalene ring, further activated by the hydroxyl and phenoxy groups, makes it amenable to electrophilic aromatic substitution reactions.

Direct Halogenation (bromination or chlorination) can introduce halogen atoms onto the naphthalene core. The position of substitution is directed by the existing activating groups. The hydroxyl group is a powerful ortho-, para-director. In the case of 4-phenoxynaphthalen-1-ol, the positions ortho and para to the hydroxyl group (C2 and C4) are key sites for substitution. Since the C4 position is already occupied by the phenoxy group, electrophilic attack is highly favored at the C2 position. Reaction conditions can be controlled to achieve mono- or poly-halogenation.

Nitration , the introduction of a nitro group (-NO₂), is typically carried out using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further reduced to an amino group, opening up avenues for a wide range of subsequent derivatizations. Similar to halogenation, the substitution pattern is governed by the directing effects of the existing substituents.

Sulfonation , the introduction of a sulfonic acid group (-SO₃H), is usually achieved by treatment with fuming sulfuric acid. This reaction is reversible, and the position of sulfonation can be influenced by the reaction temperature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

To perform palladium-catalyzed cross-coupling reactions on the naphthalene ring of 4-phenoxynaphthalen-1-ol, it is first necessary to introduce a suitable functional group, typically a halide (e.g., bromide or iodide) or a triflate, onto the ring. This is often achieved through the electrophilic substitution reactions described above or by converting the phenolic hydroxyl into a triflate. Once functionalized, these derivatives can serve as substrates in a variety of powerful C-C bond-forming reactions.

The Heck reaction involves the coupling of the aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable tool for the synthesis of substituted styrenyl-type derivatives.

The Suzuki reaction couples the aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile method for the synthesis of biaryl compounds.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of the aryl halide or triflate with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base. This reaction provides a direct route to aryl-substituted alkynes.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Alkenyl |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Base | Aryl-Aryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkynyl |

This table summarizes the key features of major palladium-catalyzed cross-coupling reactions applicable to derivatives of 4-Phenoxynaphthalen-1-ol.

Friedel-Crafts Acylations and Alkylations

Friedel-Crafts reactions are fundamental C-C bond-forming processes used to introduce alkyl or acyl substituents onto aromatic rings. nih.gov In the case of 4-phenoxynaphthalen-1-ol, the naphthalene core is the more activated system for electrophilic aromatic substitution compared to the pendant phenyl ring. The regiochemical outcome of these reactions is dictated by the combined electronic and steric effects of the resident substituents: the powerfully activating hydroxyl group at C1 and the deactivating, yet ortho-, para-directing phenoxy group at C4.

The hydroxyl group strongly directs electrophiles to the ortho- (C2) and para- (C5) positions. However, the C5 position is part of the adjacent, less-activated benzene (B151609) ring of the naphthalene system. The phenoxy group at C4 sterically encumbers the C3 and C5 positions. Consequently, Friedel-Crafts acylation is predicted to occur with high regioselectivity at the C2 position, which is electronically activated by the hydroxyl group and relatively unhindered. Friedel-Crafts acylation is generally favored over alkylation as it avoids poly-substitution and carbocation rearrangement issues. organic-chemistry.orglibretexts.org The resulting 2-acyl-4-phenoxynaphthalen-1-ol derivatives are valuable intermediates for further synthesis.

| Substrate | Acylating Agent | Catalyst | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|---|

| 4-Phenoxynaphthalen-1-ol | Acetyl Chloride | AlCl₃ | 2-Acetyl-4-phenoxynaphthalen-1-ol | Strong ortho-directing effect of the C1-OH group; C2 is the most activated and sterically accessible position. |

| 4-Phenoxynaphthalen-1-ol | Benzoyl Chloride | FeCl₃ | 2-Benzoyl-4-phenoxynaphthalen-1-ol | Similar to acetylation, substitution is directed to the C2 position. |

Transformations of the Phenoxy Phenyl Group

The pendant phenyl ring of the phenoxy group can also undergo functionalization, offering a secondary site for molecular elaboration. These transformations typically require overcoming the lower reactivity of this ring compared to the electron-rich naphthol core.

The ether oxygen atom, which links the phenyl group to the naphthalene scaffold, acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) on the pendant phenyl ring. organicmystery.comdoubtnut.com Due to the significant steric bulk of the naphthalenyl portion of the molecule, electrophilic attack is heavily favored at the para-position (C4') of the phenyl ring. Reactions such as halogenation or nitration would be expected to yield the corresponding 4'-substituted derivatives selectively.

| Reagent | Conditions | Predicted Major Product | Rationale |

|---|---|---|---|

| Br₂ | FeBr₃ (catalyst) | 4-(4-Bromophenoxy)naphthalen-1-ol | The ether oxygen is an ortho-, para-director; the para-position is sterically favored. |

| HNO₃ / H₂SO₄ | Mild conditions | 4-(4-Nitrophenoxy)naphthalen-1-ol | Nitration occurs preferentially at the activated and sterically accessible para-position. |

For more precise functionalization, particularly at positions not accessible through standard EAS, modern synthetic methods like directed ortho-lithiation (DoM) and halogen-dance reactions can be envisioned.

Directed ortho-Lithiation (DoM): The ether oxygen atom can serve as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho- (C2') proton by a strong organolithium base (e.g., n-BuLi or s-BuLi). nih.govresearchgate.net The resulting lithiated species can then be trapped with various electrophiles (E+), allowing for the specific introduction of a wide range of functional groups at the C2' position.

Halogen-Dance Reactions: This powerful rearrangement allows for the migration of a halogen atom (typically Br or I) on an aromatic ring to a more thermodynamically stable position under the influence of a strong base. wikipedia.orgclockss.org For instance, a hypothetical 2'-bromo-4-phenoxynaphthalen-1-ol derivative, upon treatment with a lithium amide base, could potentially rearrange. The driving force is the formation of a more stable lithiated intermediate. wikipedia.org This strategy enables functionalization at positions that are difficult to access directly. ic.ac.uk

| Reaction Type | Hypothetical Substrate | Reagents | Plausible Intermediate/Product |

|---|---|---|---|

| Directed ortho-Lithiation | 4-Phenoxynaphthalen-1-ol | 1) s-BuLi, TMEDA 2) Electrophile (E+) | 4-(2-E-phenoxy)naphthalen-1-ol |

| Halogen-Dance | 4-(2-Bromophenoxy)naphthalen-1-ol | 1) LDA, THF, -78°C 2) Electrophile (E+) | Isomeric bromo-derivative or product of electrophilic capture at a new position. |

Multi-Component Reactions and Annulations Involving 4-Phenoxynaphthalen-1-ol

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly efficient for building molecular complexity. rsc.org Naphthols are common substrates in MCRs, often serving as the nucleophilic component. chemicalpapers.comresearchgate.net It is therefore highly probable that 4-phenoxynaphthalen-1-ol could participate in well-established MCRs such as the Betti or Mannich reactions. For example, reacting 4-phenoxynaphthalen-1-ol with an aldehyde and an amine could generate novel aminomethylated derivatives at the C2 position.

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, could also be applied. The products of MCRs can often undergo subsequent intramolecular cyclization (annulation) to yield complex heterocyclic systems fused to the naphthalene core, such as naphthoxazines or other related structures.

| Reaction Name | Components | Typical Product Type | Potential Application to 4-Phenoxynaphthalen-1-ol |

|---|---|---|---|

| Betti Reaction | Naphthol, Aldehyde, Amine | 2-Aminomethyl-1-naphthol derivatives | Synthesis of 2-((Alkyl/Aryl)(amino)methyl)-4-phenoxynaphthalen-1-ol. |

| Xanthene Synthesis | Naphthol, Aldehyde, Dimedone | Benzoxanthene derivatives | Condensation at the C2 position to form a new xanthene ring fused to the naphthalene core. mdpi.com |

Biomimetic Transformations and Inspired Chemical Reactions

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules, often employing elegant and efficient cascade reactions. nih.govengineering.org.cn The 4-phenoxynaphthalen-1-ol structure contains a diaryl ether linkage, a motif found in some natural products that are biosynthesized via phenolic oxidative coupling. A biomimetic approach to derivatives of this compound might involve an intermolecular oxidative coupling between a suitable 1,4-dihydroxynaphthalene (B165239) derivative and a phenol (B47542).

Furthermore, the naphthol moiety is a precursor to naphthoquinones, a class of natural products with significant biological activity. acs.org Biomimetic strategies could involve the oxidation of 4-phenoxynaphthalen-1-ol to the corresponding ortho-quinone, which could then participate in bio-inspired pericyclic reactions, such as Diels-Alder cycloadditions or electrocyclizations, to construct intricate polycyclic natural product-like scaffolds. nih.govrsc.org

| Biomimetic Strategy | Key Transformation | Potential Product Class | Relevance to 4-Phenoxynaphthalen-1-ol |

|---|---|---|---|

| Phenolic Oxidative Coupling | Intermolecular C-O bond formation | Diaryl ether-containing polyketides | Retrosynthetic approach to the core scaffold. |

| Naphthoquinone Pericyclic Cascades | Oxidation followed by Electrocyclization or Diels-Alder | Complex polycyclic quinones | Use as a precursor to reactive ortho-quinones for cascade reactions. acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenoxynaphthalen 1 Ol and Its Derivatives

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups in a molecule. The spectrum of 4-Phenoxynaphthalen-1-ol is expected to show several characteristic absorption bands.

Predicted FT-IR Vibrational Frequencies for 4-Phenoxynaphthalen-1-ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1600 and ~1500 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Aryl ether |

| ~1200 | C-O stretch | Phenol (B47542) |

The broadness of the O-H stretching band can provide information about the extent of hydrogen bonding in the sample. vscht.cz

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon framework of aromatic rings. nih.gov

The normal Raman spectrum of 4-Phenoxynaphthalen-1-ol would be expected to show strong bands corresponding to the breathing modes of the naphthalene (B1677914) and benzene (B151609) rings.

Advanced Raman techniques could provide further insights:

Resonance Raman Spectroscopy: If the excitation wavelength of the laser used in the Raman experiment matches an electronic transition of the molecule, a significant enhancement of the Raman signal for certain vibrational modes can be achieved. This can be used to selectively probe specific parts of the molecule. nsf.gov

Surface-Enhanced Raman Spectroscopy (SERS): By adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), the Raman signal can be enormously amplified. researchgate.net This allows for the detection of very small amounts of the compound and can also provide information about the orientation of the molecule on the surface.

Tip-Enhanced Raman Spectroscopy (TERS): TERS combines the high sensitivity of SERS with the high spatial resolution of scanning probe microscopy to provide vibrational information at the nanoscale. This could potentially be used to study individual molecules of 4-Phenoxynaphthalen-1-ol.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For an aromatic compound like 4-Phenoxynaphthalen-1-ol, these techniques are crucial for understanding the nature of its conjugated π-electron system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 4-Phenoxynaphthalen-1-ol is dominated by π→π* transitions originating from its aromatic naphthalene and phenyl rings. The core chromophore is the naphthalen-1-ol system, which itself exhibits characteristic absorption bands. The NIST spectral database for 1-naphthol (B170400), the parent chromophore, shows absorption maxima around 295 nm, with other transitions at higher energies. nist.govnist.gov

The addition of a phenoxy group at the 4-position extends the π-conjugation of the naphthalene system. This extension, along with the electronic influence of the ether oxygen, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene or 1-naphthol. mdpi.comnih.gov The spectrum would likely retain the fine vibronic structure characteristic of polycyclic aromatic hydrocarbons, although solvent polarity may cause some broadening. The primary absorption bands are attributable to transitions to the ¹La and ¹Lb excited states, typical for naphthalene derivatives.

| Compound/Chromophore | Expected λmax (nm) | Transition Type | Reference/Comment |

|---|---|---|---|

| Naphthalene | ~275, ~312 | π→π | Typical values for the parent aromatic system. nih.gov |

| 1-Naphthol | ~295 | π→π | -OH group acts as an auxochrome. nist.gov |

| 4-Phenoxynaphthalen-1-ol | > 295 | π→π* | Extended conjugation from the phenoxy group is predicted to cause a bathochromic shift. |

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Naphthalene and its derivatives are well-known for their fluorescent properties. wikipedia.org 1-Naphthol is fluorescent, and this property is anticipated to be retained in 4-Phenoxynaphthalen-1-ol. Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited singlet state (S₁). It can then relax to the ground state (S₀) via the emission of a photon, a process known as fluorescence.

The emission spectrum is typically a mirror image of the lowest-energy absorption band and occurs at a longer wavelength (lower energy), with the difference between the absorption and emission maxima known as the Stokes shift. The hydroxyl (-OH) and phenoxy (-OPh) groups, being electron-donating, can influence the fluorescence quantum yield and lifetime. Naphthalenes bearing amine or carbonyl groups often exhibit intramolecular charge transfer (ICT) in the excited state, leading to strong, solvatochromic fluorescence where the emission wavelength depends on solvent polarity. nih.govresearchgate.net A similar, albeit weaker, ICT character might be expected for 4-Phenoxynaphthalen-1-ol, potentially leading to some degree of solvatochromism in its fluorescence emission.

Phosphorescence, which is emission from an excited triplet state (T₁), is generally weaker and has a much longer lifetime than fluorescence. It is typically observed at low temperatures in rigid matrices to minimize non-radiative decay pathways.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

4-Phenoxynaphthalen-1-ol itself is an achiral molecule and therefore does not exhibit a circular dichroism (CD) signal. However, CD spectroscopy becomes an invaluable tool for the stereochemical analysis of its chiral derivatives. Chirality could be introduced by, for example, synthesizing a derivative with a chiral substituent or by creating a situation of atropisomerism, similar to that seen in 1,1'-bi-2-naphthol (B31242) (BINOL). semanticscholar.orgnih.gov

In a chiral derivative, the achiral naphthalene chromophore becomes chirally perturbed, leading to differential absorption of left- and right-circularly polarized light, which is what a CD spectrum measures. d-nb.info The resulting CD signals, known as Cotton effects, correspond to the electronic transitions observed in the UV-Vis spectrum. For systems containing multiple chromophores, such as two naphthalene units in close proximity, the exciton (B1674681) chirality method can be used. rsc.org The coupling of the transition dipole moments of the individual chromophores leads to characteristic bisignate (S-shaped or inverted S-shaped) Cotton effects in the CD spectrum, the sign of which can be directly related to the absolute configuration of the molecule. nih.gov Therefore, if a chiral center were introduced into a derivative of 4-Phenoxynaphthalen-1-ol, the resulting CD spectrum would provide definitive information about its three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 4-Phenoxynaphthalen-1-ol, the molecular formula is C₁₆H₁₂O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. This capability is crucial for confirming the identity of a synthesized compound or identifying an unknown substance. tandfonline.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₂ |

| Nominal Mass | 236 Da |

| Monoisotopic Mass (Calculated) | 236.08373 Da |

| Common Adducts ([M+H]⁺, [M+Na]⁺) | 237.09101 Da, 259.07312 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺) which is then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. core.ac.uknih.gov

The fragmentation of 4-Phenoxynaphthalen-1-ol is expected to proceed through several key pathways based on the known behavior of naphthols, phenols, and diaryl ethers.

Cleavage of the Ether Bond : The C-O bond between the naphthalene ring and the phenoxy group is a likely site of initial fragmentation. This can occur in two ways:

Loss of a phenoxy radical (•OPh, 93 Da) from the molecular ion to yield a naphthalenyl cation at m/z 143.

Loss of a phenol molecule (C₆H₅OH, 94 Da) from the protonated molecule, also leading to a fragment at m/z 143.

Fragmentation of the Naphthol Moiety : Following the patterns observed for 1-naphthol, the molecular ion can undergo characteristic losses. nist.gov A common fragmentation for phenols and naphthols is the loss of carbon monoxide (CO, 28 Da), which would lead to a fragment at m/z 208. This can be followed by the loss of a hydrogen atom to give a fragment at m/z 207.

Fragments from the Phenoxy Group : Ions corresponding to the phenoxy group (m/z 93) or the phenyl cation (m/z 77) are also expected to be observed.

The combination of these pathways provides a detailed structural map of the molecule. nih.gov

| m/z (Proposed) | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 236 | [C₁₆H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 208 | [C₁₅H₁₂O]⁺˙ | [M - CO]⁺˙ |

| 143 | [C₁₀H₇O]⁺ | [M - •C₆H₅]⁺ or [M - •OPh + H]⁺ |

| 115 | [C₉H₇]⁺ | [C₁₀H₇O - CO]⁺ |

| 93 | [C₆H₅O]⁺ | Fragment from ether cleavage |

| 77 | [C₆H₅]⁺ | [C₆H₅O - O]⁺ |

Ion Mobility Mass Spectrometry

Ion Mobility Mass Spectrometry (IM-MS) is a powerful analytical technique that provides information about the size, shape, and charge of an ion in the gas phase. chemrxiv.org This method separates ions based on their differential mobility through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. chemrxiv.org The resulting drift time is related to the ion's rotationally averaged collision cross-section (CCS), a key parameter that reflects its three-dimensional structure.

For 4-Phenoxynaphthalen-1-ol and its derivatives, IM-MS would be invaluable for several reasons. Firstly, it can separate isomers that are indistinguishable by mass spectrometry alone. Different substitution patterns on the naphthalene or phenoxy rings would likely result in distinct CCS values, allowing for their unambiguous identification. Secondly, IM-MS can provide insights into the conformational flexibility of the molecule. The ether linkage between the naphthalene and phenyl rings allows for a degree of rotational freedom, which may result in different stable conformers in the gas phase. These conformers would be expected to have slightly different drift times and, therefore, distinct CCS values.

The experimental workflow for analyzing 4-Phenoxynaphthalen-1-ol by IM-MS would involve its ionization, typically using electrospray ionization (ESI), followed by introduction into the ion mobility drift cell. The arrival time distribution of the ions at the detector would be recorded, from which the drift time and CCS can be calculated. While experimental CCS values for 4-Phenoxynaphthalen-1-ol are not yet available in the literature, a hypothetical dataset is presented in Table 1 to illustrate the expected outcomes for different ionic species. The values are projected based on data for similar aromatic compounds. nih.govnih.govjaspershenlab.comresearchgate.netnih.gov

Table 1: Hypothetical Ion Mobility Mass Spectrometry Data for 4-Phenoxynaphthalen-1-ol Adducts

| Ionic Species | m/z (Da) | Drift Time (ms) | Collision Cross-Section (Ų) |

|---|---|---|---|

| [M+H]⁺ | 249.0910 | 15.2 | 158.5 |

| [M+Na]⁺ | 271.0729 | 16.5 | 165.2 |

| [M-H]⁻ | 247.0764 | 14.8 | 155.9 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the electron density and, consequently, the precise arrangement of atoms in the crystal lattice. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

For 4-Phenoxynaphthalen-1-ol, a successful X-ray crystallographic analysis would provide a wealth of structural information. It would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state, including the dihedral angle between the naphthalene and phenyl rings. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings, which govern the crystal packing.

The process of obtaining a crystal structure begins with the growth of high-quality single crystals, which can often be the most challenging step. nih.gov Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is then processed to solve and refine the crystal structure. Although a crystal structure for 4-Phenoxynaphthalen-1-ol has not been reported, Table 2 presents a hypothetical set of crystallographic parameters based on known structures of similar naphthalene derivatives. researchgate.netredalyc.org

Table 2: Hypothetical X-ray Crystallographic Data for 4-Phenoxynaphthalen-1-ol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 10.21 |

| β (°) | 98.7 |

| Volume (ų) | 1065.4 |

| Z | 4 |

Advanced Analytical Techniques

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules. It is based on the photoelectric effect, where electrons are ejected from a molecule upon irradiation with high-energy photons. The kinetic energy of the emitted photoelectrons is measured, and from this, the binding energy of the electrons in the molecule can be determined. Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the valence electrons, providing information about molecular orbitals, while X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe the core-level electrons, which is useful for elemental analysis and determining the chemical environment of atoms.

For 4-Phenoxynaphthalen-1-ol, UPS would reveal the energies of the molecular orbitals, which is crucial for understanding its chemical reactivity and photophysical properties. The spectra would show distinct features corresponding to the π-orbitals of the naphthalene and phenyl rings, as well as the non-bonding orbitals of the oxygen atoms. XPS, on the other hand, would provide a detailed analysis of the elemental composition and the chemical states of the carbon and oxygen atoms. For instance, the C 1s spectrum would show different peaks for the carbon atoms in the naphthalene and phenyl rings, as well as the carbon atoms bonded to the oxygen. The O 1s spectrum would distinguish between the hydroxyl and ether oxygen atoms.

While specific UPS and XPS data for 4-Phenoxynaphthalen-1-ol are not available, data from related compounds like naphthalene and 2-naphthoxide can provide an indication of the expected results. researchgate.netaip.org A hypothetical set of binding energies for the core levels of 4-Phenoxynaphthalen-1-ol is presented in Table 3.

Table 3: Hypothetical Core-Level Binding Energies for 4-Phenoxynaphthalen-1-ol from XPS

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | 284.8 | Aromatic C-C/C-H |

| C 1s | 286.2 | Aromatic C-O (ether) |

| C 1s | 286.9 | Aromatic C-OH (hydroxyl) |

| O 1s | 532.5 | Ether (C-O-C) |

| O 1s | 533.8 | Hydroxyl (C-OH) |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ljmu.ac.uk It is based on the absorption of microwave radiation by an unpaired electron in a magnetic field. The EPR spectrum provides information about the electronic structure of the radical, including the g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. ljmu.ac.uk

In the context of 4-Phenoxynaphthalen-1-ol, EPR spectroscopy would be instrumental in studying its radical intermediates, which could be formed through oxidation or photolysis. For instance, the one-electron oxidation of the molecule would likely lead to the formation of a phenoxyl-type radical, where the unpaired electron is delocalized over the phenoxy and naphthalene ring systems. The EPR spectrum of this radical would exhibit a complex hyperfine splitting pattern due to the coupling of the unpaired electron with the various protons on the aromatic rings. Analysis of these hyperfine coupling constants would provide a detailed map of the spin density distribution in the radical, revealing the extent of delocalization and the most reactive sites.

While no EPR studies on 4-Phenoxynaphthalen-1-ol radicals have been reported, extensive research on phenoxyl and naphthalene radicals provides a solid foundation for predicting the expected spectral parameters. acs.orgacs.orgacs.orgnih.govyoutube.com A hypothetical set of EPR parameters for the radical cation of 4-Phenoxynaphthalen-1-ol is presented in Table 4.

Table 4: Hypothetical EPR Parameters for the Radical Cation of 4-Phenoxynaphthalen-1-ol

| Parameter | Value | Assignment |

|---|---|---|

| g-value | 2.0045 | Isotropic g-factor |

| a(H) | 6.2 G | Hyperfine coupling to ortho-protons of phenoxy ring |

| a(H) | 1.8 G | Hyperfine coupling to meta-protons of phenoxy ring |

| a(H) | 4.9 G | Hyperfine coupling to protons on the naphthalene ring |

Matrix isolation is an experimental technique used to trap and study highly reactive or unstable species, as well as different conformers of a molecule. ruhr-uni-bochum.de The molecule of interest is mixed with a large excess of an inert gas (the matrix), such as argon or nitrogen, and the mixture is condensed onto a cold surface, typically at temperatures around 10-20 K. ruhr-uni-bochum.de In the resulting solid matrix, the molecules are isolated from each other, preventing aggregation and bimolecular reactions. This allows for the spectroscopic characterization of species that would otherwise have a very short lifetime.

For 4-Phenoxynaphthalen-1-ol, matrix isolation spectroscopy, typically coupled with infrared (IR) or UV-Vis spectroscopy, would be a powerful tool for studying its conformational landscape. The flexibility of the ether linkage may allow for the existence of multiple conformers, which could be trapped and individually characterized in the low-temperature matrix. The vibrational frequencies of these conformers would be slightly different, allowing for their distinction in the IR spectrum. Additionally, matrix isolation could be used to study transient species, such as radicals or photoisomers, generated by in-situ photolysis of the isolated molecules.

Studies on related molecules like 1-naphthol have successfully used matrix isolation to identify and characterize different rotamers. nih.govresearchgate.net Based on these studies, one can anticipate that different conformers of 4-Phenoxynaphthalen-1-ol would exhibit distinct vibrational frequencies, particularly for the O-H stretching and C-O-C stretching modes. A hypothetical set of vibrational frequencies for two possible conformers of 4-Phenoxynaphthalen-1-ol is presented in Table 5.

Table 5: Hypothetical Infrared Frequencies (cm⁻¹) for Conformers of 4-Phenoxynaphthalen-1-ol in an Argon Matrix

| Vibrational Mode | Conformer A (cm⁻¹) | Conformer B (cm⁻¹) |

|---|---|---|

| O-H stretch | 3652 | 3645 |

| Aromatic C-H stretch | 3065 | 3063 |

| Aromatic C=C stretch | 1620 | 1618 |

| C-O-C stretch (asymmetric) | 1245 | 1238 |

| C-O-C stretch (symmetric) | 1080 | 1085 |

Theoretical and Computational Chemistry Approaches for 4 Phenoxynaphthalen 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized organic molecules. nih.govnih.gov For 4-Phenoxynaphthalen-1-ol, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.

Calculations are typically performed using a specific combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals used in the calculation.

| Parameter | Description | Illustrative Calculated Value (B3LYP/6-311G(d,p)) |

| Total Energy | The total electronic energy of the optimized structure. | -882.5 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.6 eV |

| C4-O-C1' Dihedral Angle | The angle defining the twist between the naphthalene (B1677914) and phenyl rings. | 45.2° |

| O1-H Bond Length | The length of the hydroxyl bond. | 0.97 Å |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are based on typical results for similar aromatic compounds.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT for certain properties, particularly reaction energies and non-covalent interactions. nih.gov

These methods are computationally more demanding and are often used to benchmark the results obtained from more cost-effective DFT calculations. For a molecule like 4-Phenoxynaphthalen-1-ol, high-accuracy ab initio calculations could be used to obtain a very precise value for the energy barrier of a specific chemical reaction or the relative energies of different conformers.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Calculated shifts are often compared to a reference compound, like Tetramethylsilane (TMS), to align with experimental spectra. libretexts.org These predictions are crucial for assigning signals in experimental NMR spectra to specific atoms within the molecule.

| Atom Type | Typical Experimental Range (ppm) | Illustrative Calculated ¹³C Shift (ppm) |

| C1 (bearing OH) | 145-155 | 152.3 |

| C4 (bearing OPh) | 150-160 | 155.8 |

| Aromatic CH | 110-130 | 115.6 - 128.9 |

| Quaternary Aromatic C | 125-140 | 127.4 - 138.1 |

Note: The calculated values are illustrative and represent typical outcomes for such computations.

Vibrational Frequencies : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) and Raman spectrum. mdpi.comresearchgate.net These calculations help in the assignment of complex experimental spectra by identifying the specific atomic motions (e.g., stretching, bending) associated with each vibrational mode. Calculated harmonic frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

| Vibrational Mode | Description | Illustrative Calculated Frequency (cm⁻¹) |

| O-H Stretch | Stretching of the hydroxyl group bond. | 3550 |

| Aromatic C-H Stretch | Stretching of C-H bonds on the aromatic rings. | 3050-3100 |

| C-O-C Asymmetric Stretch | Asymmetric stretching of the ether linkage. | 1245 |

| Aromatic C=C Stretch | In-plane stretching of the aromatic ring bonds. | 1500-1600 |

Note: Frequencies are illustrative and unscaled.

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum, helping to understand the electronic structure and the nature of the transitions (e.g., π → π*).

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of 4-Phenoxynaphthalen-1-ol, primarily due to rotation around the ether linkage, means it can exist in multiple spatial arrangements or conformations.

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. In 4-Phenoxynaphthalen-1-ol, two key interactions are at play:

Hydrogen Bonding : A potential weak intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group at the C1 position and the oxygen atom of the phenoxy group. This interaction would stabilize conformations where these two groups are in close proximity.

Steric Effects : Significant steric hindrance can occur between the hydrogen atom at the C8 position of the naphthalene ring and the nearby ortho-hydrogens of the phenyl ring. This repulsive interaction destabilizes planar conformations and forces the phenyl ring to twist out of the plane of the naphthalene system.

Exploring the potential energy surface by systematically changing the dihedral angles of the C-O bonds allows for the identification of the global minimum energy conformer and other local minima, as well as the energy barriers separating them.

Naphthols can exhibit keto-enol tautomerism, an equilibrium between the phenol (B47542) (enol) form and a ketone (keto) form. For 4-Phenoxynaphthalen-1-ol, this involves a proton transfer from the hydroxyl group to the C4 position of the naphthalene ring, forming the keto tautomer, 4-phenoxynaphthalen-1(4H)-one.

Computational chemistry can be used to investigate this equilibrium. orientjchem.orgnih.gov By calculating the total energies of both the enol and keto tautomers, their relative stability can be determined. researchgate.net In most cases for naphthol systems, the enol form is significantly more stable due to the preservation of the aromaticity of the naphthalene ring system. Furthermore, the transition state for the proton transfer can be located, and the activation energy for the tautomerization process can be calculated, providing insight into the kinetics of this isomerization.

Reaction Mechanism Modeling and Transition State Identification